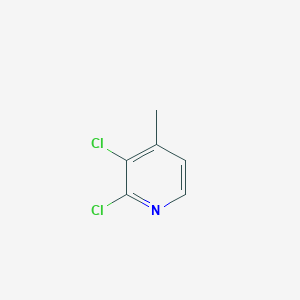

2,3-Dichloro-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXSWAYTGAJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596585 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191419-07-5 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-4-methylpyridine chemical properties and reactivity

An In-depth Technical Guide to 2,3-Dichloro-4-methylpyridine: Properties, Reactivity, and Applications

Introduction

This compound, also known as 2,3-dichloro-4-picoline, is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in the synthesis of a wide range of complex organic molecules.[1][2] Its unique substitution pattern, featuring two chlorine atoms at the C2 and C3 positions and a methyl group at C4, provides multiple reactive sites for strategic chemical modification. This guide offers a comprehensive overview of its chemical properties, reactivity, and significant applications, particularly within the agrochemical and pharmaceutical industries, for researchers, scientists, and professionals in drug development.[1][3]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry. The compound is typically an off-white crystalline solid, and its stability and reactivity are foundational to its use as a chemical building block.[1]

| Property | Value | Source(s) |

| CAS Number | 191419-07-5 | [1][4] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Synonyms | 2,3-Dichloro-4-picoline | [1] |

| Appearance | Off-white crystal/powder | [1][4] |

| Purity | ≥ 98-99% (GC) | [1][4] |

| Storage Conditions | Store at 0-8 °C, in a dry, well-ventilated place. | [1] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are often proprietary, its synthesis can be inferred from established principles of pyridine chemistry. A common strategy involves the multi-step transformation of more readily available picoline or pyridine precursors.

A plausible synthetic pathway could involve:

-

N-Oxidation: Conversion of 4-methylpyridine (4-picoline) to 4-methylpyridine-N-oxide. This step activates the pyridine ring for subsequent reactions.

-

Directed Chlorination: The N-oxide functional group directs chlorinating agents to the C2 and C6 positions. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the ring. Achieving selective 2,3-dichlorination is challenging and often requires careful control of reaction conditions or the use of precursors with specific directing groups to avoid the formation of isomers like 2,6-dichloro-4-methylpyridine.

-

Deoxygenation: Removal of the N-oxide group to yield the final product.

Direct free-radical chlorination of 4-methylpyridine derivatives is another approach, though it frequently results in a mixture of mono-, di-, and trichlorinated products, necessitating complex purification steps.[5] The synthesis of related compounds, such as 3-amino-2-chloro-4-methylpyridine, often starts from acyclic precursors like malononitrile and acetone derivatives, followed by cyclization, chlorination, and functional group interconversion.[6][7][8][9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nitrogen atom and chlorine atoms make the ring electron-deficient, which is the key to its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom).[10][11] In this compound, the chlorine atom at the C2 position is significantly more susceptible to nucleophilic displacement than the one at C3.

Causality: The mechanism for SNAr involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex). When attack occurs at C2, the negative charge can be delocalized onto the electronegative nitrogen atom, creating a highly stabilized resonance structure.[11] This stabilization is not possible for an attack at the C3 position. Consequently, nucleophiles will selectively displace the C2 chlorine.

Common nucleophiles used in these reactions include:

-

Amines (R-NH₂)

-

Alkoxides (R-O⁻)

-

Thiolates (R-S⁻)

-

Hydroxides (OH⁻)

This selective reactivity allows for the precise introduction of a wide range of functional groups at the C2 position while leaving the C3 chlorine available for subsequent transformations, such as cross-coupling reactions.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds in this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[12][13] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, advancements in catalyst design have made their use feasible.[14] Reactions often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and higher temperatures.[14]

Key cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[14]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organotin compounds to form C-C bonds.[13]

The differential reactivity of the C2-Cl (activated by SNAr) and C3-Cl bonds allows for a sequential and highly controlled functionalization strategy. A synthetic plan might involve first displacing the C2-Cl with a nucleophile, followed by a cross-coupling reaction at the C3-Cl position.

Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.

Reactions of the Methyl Group

The methyl group at C4 can also be a site for functionalization. For instance, it can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form a halomethyl group, which is a versatile handle for further nucleophilic substitution. Alternatively, oxidation of the methyl group can yield a carboxylic acid or an aldehyde, opening up another avenue for derivatization.

Applications in Industry

The true value of this compound lies in its role as a versatile building block for high-value downstream products.[3]

-

Agrochemicals: It is a key intermediate in the synthesis of modern herbicides, fungicides, and pesticides.[1][2][3] The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound allows for the creation of potent and selective crop protection agents.

-

Pharmaceuticals: In drug discovery and development, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).[1][3] Its derivatives are explored for a range of therapeutic applications, with research into potential antimicrobial and anti-inflammatory properties.[2][3]

-

Material Science: The compound can be incorporated into specialty polymers and coatings to enhance properties such as durability and chemical resistance.[3]

Safety and Handling

Based on data for structurally similar compounds like 2,6-dichloro-4-methylpyridine and 2-chloro-4-methylpyridine, appropriate safety precautions are mandatory.

-

Hazards: The compound is likely to be harmful if swallowed or inhaled.[15][16] It is expected to cause skin irritation and serious eye damage or irritation.[15][16][17][18] It may also cause respiratory irritation.[15][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[15][17] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[15][17] Recommended storage is often refrigerated (0-8 °C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

- Chem-Impex. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichloro-4-methylpyridine.

- Benchchem. (n.d.). Literature review of the applications of 2-(Dichloromethyl)-4-methylpyridine and its analogs.

- Hargrave, K. D., et al. (1991). Process for making 3-amino-2-chloro-4-methylpyridine.

- Schneider, S., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- PubChem. (n.d.). 3,4-Dichloro-2-methylpyridine.

- Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichloro-4-methylnicotinonitrile.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Matsuoka, Y., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 567-572.

- Bonse, G., & Blank, H. U. (1994). Preparation of substituted 2-chloropyridines.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Dichloro-3-cyano-4-methylpyridine.

- ECHEMI. (n.d.). 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety Data Sheets.

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

- Schlosser, M., & Ruzziconi, R. (2010).

- Inno Pharmchem. (n.d.). The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate.

- Hörnig, H., et al. (1980). Process for the manufacture of 2,6-dichloropyridine derivatives.

- Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine.

- Unknown Author. (2014). Cross-Coupling Reactions.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98% General description.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.

- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.

- Chem-Impex. (n.d.). 2,4-Dichloro-3-methylpyridine.

- IndiaMART. (n.d.). 2 3 Dichloro 4 Methyl Pyridine.

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.

- The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions.

- Wikipedia. (n.d.). Cross-coupling reaction.

- Unknown Author. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.

- Benchchem. (n.d.). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- PubChem. (n.d.). 2-Chloro-4-methylpyridine.

- BLD Pharm. (n.d.). 2,6-Dichloro-4-methylpyridine.

- ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.

- Mehmood, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1436-1473.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (EP 1064265 B1).

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-methylpyridine | 39621-00-6.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. indiamart.com [indiamart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-methylpyridine from 4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for the preparation of 2,3-dichloro-4-methylpyridine from the readily available starting material, 4-methylpyridine. This compound is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] This document details a multi-step synthesis, beginning with the N-oxidation of 4-methylpyridine, followed by a regioselective chlorination to yield 2-chloro-4-methylpyridine, and culminating in a final chlorination step to afford the target molecule. The guide is designed to provide researchers and process chemists with a thorough understanding of the reaction mechanisms, detailed experimental protocols, and critical process parameters to ensure a safe, efficient, and reproducible synthesis.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The precise installation of functional groups on the pyridine ring is a key challenge in medicinal and agricultural chemistry. This compound, with its specific substitution pattern, serves as a versatile building block for the elaboration of more complex molecular architectures. This guide delineates a logical and practical synthetic route from 4-methylpyridine, focusing on established and reliable chemical transformations.

The chosen synthetic strategy involves a three-step sequence:

-

N-Oxidation: Conversion of 4-methylpyridine to 4-methylpyridine-N-oxide to activate the pyridine ring for subsequent electrophilic substitution.

-

Monochlorination: Regioselective chlorination of 4-methylpyridine-N-oxide at the 2-position to furnish 2-chloro-4-methylpyridine.

-

Dichlorination: Introduction of a second chlorine atom at the 3-position of 2-chloro-4-methylpyridine to yield the final product, this compound.

This guide will provide a detailed examination of each step, including the underlying chemical principles, optimized reaction conditions, and practical considerations for laboratory-scale synthesis.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from 4-methylpyridine to this compound.

Part 1: Synthesis of 4-Methylpyridine-N-oxide

The initial step in the synthetic sequence is the N-oxidation of 4-methylpyridine. The introduction of the N-oxide functionality is crucial as it activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Furthermore, it prevents the quaternization of the ring nitrogen by the chlorinating agent in the subsequent step. A common and effective method for this transformation is the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol

Materials:

-

4-Methylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfite

-

Sodium bicarbonate

-

Magnesium sulfate

Procedure: [3]

-

In a round-bottom flask, dissolve 4-methylpyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide as a solid.

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine | [3] |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Temperature | 0-25 °C | [3] |

| Reaction Time | 24 hours | [3] |

| Typical Yield | ~90% | [3] |

Part 2: Synthesis of 2-Chloro-4-methylpyridine

With the activated 4-methylpyridine-N-oxide in hand, the next step is the regioselective introduction of a chlorine atom at the 2-position. The N-oxide group directs electrophilic attack to the positions ortho and para to the nitrogen. Since the para position is occupied by the methyl group, chlorination occurs selectively at the 2-position. A variety of chlorinating agents can be employed for this transformation; a mild and effective method utilizes oxalyl chloride in the presence of a base like triethylamine.[4][5]

Experimental Protocol

Materials:

-

4-Methylpyridine-N-oxide

-

Oxalyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure: [6]

-

To a solution of 4-methylpyridine-N-oxide (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine-N-oxide | [6] |

| Reagents | Oxalyl chloride, Triethylamine | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 3-4 hours | [6] |

| Typical Yield | ~89% | [6] |

Part 3: Synthesis of this compound

The final step in this synthesis is the introduction of a second chlorine atom at the 3-position of 2-chloro-4-methylpyridine. Direct electrophilic chlorination of the pyridine ring at the 3-position is generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions, such as high temperatures and the use of elemental chlorine, this transformation can be achieved. It is important to note that this step may lead to the formation of other chlorinated byproducts, and purification is crucial.

While a specific, detailed protocol for the direct chlorination of 2-chloro-4-methylpyridine to this compound is not extensively documented in readily available literature, the general principle of high-temperature chlorination of pyridine derivatives can be applied.[7]

Conceptual Protocol

Materials:

-

2-Chloro-4-methylpyridine

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - Caution: Hazardous ) or solvent-free

Procedure (Conceptual):

-

In a suitable high-temperature, high-pressure reactor, charge 2-chloro-4-methylpyridine.

-

Heat the reactor to a high temperature (e.g., >200 °C).

-

Introduce chlorine gas into the reactor at a controlled rate.

-

Maintain the reaction at high temperature and pressure for a specified duration.

-

Monitor the reaction progress by gas chromatography (GC) to determine the product distribution.

-

After the reaction, cool the reactor and carefully vent any excess chlorine gas.

-

The crude product mixture is then subjected to purification, likely involving distillation and/or crystallization, to isolate the desired this compound.

Note on Safety and Feasibility: This conceptual protocol involves hazardous materials and conditions (chlorine gas, high temperatures, and pressures) and should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions. The reaction is likely to produce a mixture of isomers, and the yield of the desired this compound may vary. Process optimization would be required to maximize the yield of the target compound.

Conclusion

The synthesis of this compound from 4-methylpyridine is a multi-step process that leverages fundamental principles of heterocyclic chemistry. The initial N-oxidation of the pyridine ring is a key activating step, enabling a regioselective monochlorination at the 2-position. The final dichlorination step, while more challenging, can be achieved under forcing conditions to yield the desired product. This guide provides a solid foundation for researchers to undertake the synthesis of this important chemical intermediate, with the understanding that the final step may require careful optimization and purification to achieve high purity and yield.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Synthetic Versatility of Dichloromethylpyridines: A Technical Guide for Drug Discovery and Agrochemical Development

Abstract

Dichloromethylpyridines represent a pivotal class of chemical intermediates, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Their unique combination of a reactive dichloromethyl group and a modifiable pyridine ring has positioned them as indispensable building blocks in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of dichloromethylpyridines, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their key reactions, provide field-proven experimental protocols, and showcase their role in the synthesis of commercially significant compounds.

Introduction: The Strategic Importance of Dichloromethylpyridines

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical science, owing to its ability to engage in various biological interactions. The introduction of dichloromethyl and chloro substituents onto this ring system dramatically enhances its synthetic utility. The chlorine atoms act as versatile leaving groups for nucleophilic substitution and as handles for transition metal-catalyzed cross-coupling reactions, while the dichloromethyl group can be readily transformed into other functional moieties. This dual reactivity allows for the construction of complex molecular architectures with high precision and efficiency.[1][2]

The strategic placement of the dichloromethyl and chloro groups on the pyridine ring dictates the regioselectivity of subsequent reactions, a crucial aspect in the design of target-specific molecules. This guide will focus on the most synthetically important isomers and their applications.

Synthetic Routes to Dichloromethylpyridines

The efficient synthesis of dichloromethylpyridines is the cornerstone of their application. Several methods have been developed, each with its own advantages and considerations regarding starting materials, scalability, and environmental impact.

Chlorination of Methylpyridines

Direct chlorination of methylpyridines is a common approach. For instance, 3-methylpyridine can be reacted with elemental chlorine in the presence of an organic acid and a free-radical initiator to yield 3-(dichloromethyl)pyridine.[3] However, this method can sometimes lead to a mixture of chlorinated products, necessitating careful control of reaction conditions to achieve desired selectivity.[3]

A greener alternative for the synthesis of 2-chloro-5-(chloromethyl)pyridine involves the use of trichloroisocyanuric acid as the chlorinating agent for 2-chloro-5-methylpyridine, avoiding the use of hazardous chlorine gas and minimizing waste generation.

From Pyridine-N-Oxides

Pyridine-N-oxides serve as valuable precursors for the synthesis of chloromethylpyridines. The reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine affords 2-(chloromethyl)pyridine with high conversion and selectivity.[4] Diphosgene and triphosgene have also been employed as effective and selective chlorinating agents for picoline-N-oxides.[2]

Multi-step Synthesis of 2,6-bis(chloromethyl)pyridine Hydrochloride

A multi-step synthesis starting from 2,6-lutidine is employed for 2,6-bis(chloromethyl)pyridine hydrochloride, an important intermediate.[5][6] This process typically involves:

-

Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid.

-

Esterification to dimethyl 2,6-pyridinedicarboxylate.

-

Reduction to 2,6-pyridinedimethanol.

-

Chlorination with thionyl chloride to yield the final product.

This synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic pathway for 2,6-bis(chloromethyl)pyridine HCl.

Key Reactions and Mechanistic Insights

The reactivity of dichloromethylpyridines is dominated by nucleophilic substitution at both the chloromethyl carbon and the chlorinated pyridine ring, as well as by palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or the pyridine nitrogen itself. This reaction is fundamental to the synthesis of many derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Chloropyridines are excellent substrates for these reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids is a widely used method for the synthesis of arylpyridines.[6] The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, especially with challenging substrates.[1] Modern catalysts, such as Buchwald-type precatalysts, often provide superior performance.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Pharmaceutical Synthesis

Dichloromethylpyridines are key intermediates in the synthesis of several important pharmaceuticals.

Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor

Nevirapine, an essential medication for the treatment of HIV/AIDS, is synthesized using dichloromethylpyridine derivatives. One common synthetic route involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization.[2][6] This highlights the utility of dichloromethylpyridines in constructing complex heterocyclic systems.

The synthesis of Nevirapine is a multi-step process that relies on the precise reaction of chloropyridine precursors. The key steps often involve the formation of an amide bond followed by an intramolecular cyclization to form the diazepine ring system.

Applications in Agrochemical Synthesis

The impact of dichloromethylpyridines is particularly profound in the agrochemical industry, especially in the development of neonicotinoid insecticides.

Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine is a crucial building block for a generation of highly effective insecticides, including imidacloprid, acetamiprid, and thiacloprid. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death. The synthesis of these insecticides typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with various nucleophiles.

The general synthetic scheme for neonicotinoids from 2-chloro-5-(chloromethyl)pyridine is illustrated below:

Caption: Synthesis of neonicotinoid insecticides.

Experimental Protocols

To provide practical insights, this section details a representative experimental protocol for a key transformation.

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium catalyst.

Materials:

-

2-Chloropyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

Triphenylphosphine (0.08 mmol)

-

Potassium carbonate (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloropyridine, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with literature values or expected data. The purity can be assessed by HPLC or GC analysis.

Summary of Key Dichloromethylpyridine Derivatives and Their Applications

| Derivative | Key Applications |

| 2-Chloro-5-(chloromethyl)pyridine | Intermediate for neonicotinoid insecticides (Imidacloprid, Acetamiprid, Thiacloprid) |

| 2,6-bis(chloromethyl)pyridine | Building block for pharmaceuticals and ligands |

| 3-(Dichloromethyl)pyridine | Precursor for various substituted pyridines |

| 2-Chloro-3-amino-4-picoline | Intermediate in the synthesis of Nevirapine |

Conclusion and Future Outlook

Dichloromethylpyridines have firmly established themselves as indispensable tools in the arsenal of synthetic chemists. Their versatile reactivity, coupled with the development of robust and efficient synthetic methodologies, will continue to drive innovation in both pharmaceutical and agrochemical research. The ongoing exploration of novel catalytic systems for their functionalization promises to unlock even more diverse and complex molecular architectures, paving the way for the discovery of next-generation drugs and crop protection agents. As the demand for more effective and sustainable chemical solutions grows, the importance of dichloromethylpyridines as key synthetic intermediates is set to increase further.

References

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.

- Preparation method of 2, 6-dichloromethylpyridine hydrochloride. (n.d.). Patsnap.

- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (n.d.). Google Patents.

- Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. (2007). Taylor & Francis.

- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (1981). ResearchGate.

- A process for preparation of nevirapine. (2012). Google Patents.

- Process for preparing nevirapine. (1996). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

Navigating the Farnesoid X Receptor Landscape: A Technical Guide to GW4064

An In-depth Exploration of a Potent Non-steroidal FXR Agonist for Researchers and Drug Development Professionals

Introduction

In the intricate world of nuclear receptor signaling, the Farnesoid X Receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a promising therapeutic target for a spectrum of diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and certain cancers. At the forefront of research into FXR modulation is GW4064, a potent and selective non-steroidal agonist. This guide provides a comprehensive technical overview of GW4064, encompassing its chemical properties, mechanism of action, biological activities, and associated hazards, to empower researchers and drug development professionals in their scientific pursuits.

A Note on Chemical Identification: Initial database searches for CAS number 191419-07-5 may yield conflicting results, with some sources identifying it as 2,3-Dichloro-4-methylpyridine, a chemical intermediate.[1][2][3] However, for the purposes of this guide, and aligning with its common designation in biomedical research literature, we will be focusing on GW4064, for which the correct CAS number is 278779-30-9 .[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research. GW4064 is a white to off-white crystalline solid with the molecular formula C28H22Cl3NO4 and a molecular weight of 542.84.[4][6] Its structural complexity contributes to its specificity as an FXR agonist.

| Property | Value | Source(s) |

| Molecular Formula | C28H22Cl3NO4 | [4][5][6] |

| Molecular Weight | 542.84 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4][6] |

| Purity | ≥95% to ≥97% (HPLC) | [4][5] |

| Solubility | DMSO: ~10-25 mg/mLEthanol: ~1 mg/mLInsoluble in water | [4][5][7] |

| Storage Temperature | 2-8°C or -20°C | [4][5][8] |

| Stability | ≥4 years (when stored properly) | [5] |

For experimental use, stock solutions are typically prepared by dissolving GW4064 in organic solvents like DMSO, which should be purged with an inert gas.[5] When preparing aqueous solutions for cell culture or other biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[5] It is important to note that aqueous solutions of GW4064 are not recommended for storage for more than one day.[5]

Mechanism of Action: A Selective FXR Agonist

GW4064 exerts its biological effects through its potent and selective agonism of the Farnesoid X Receptor, a member of the nuclear receptor superfamily.[4][7] It functions as a non-steroidal agonist with an EC50 (half-maximal effective concentration) of approximately 15-65 nM in various assays.[4][6][7] A key advantage of GW4064 as a research tool is its high selectivity for FXR; it shows no significant activity on other nuclear receptors, such as RAR, up to a concentration of 1 µM.[4]

The activation of FXR by GW4064 initiates a cascade of downstream signaling events that regulate gene expression. The following diagram illustrates the generalized signaling pathway of FXR activation.

Caption: Generalized signaling pathway of FXR activation by GW4064.

Upon binding to FXR in the cytoplasm, GW4064 induces a conformational change in the receptor. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a wide range of biological effects, including the suppression of bile acid synthesis, enhancement of glucose uptake, and regulation of lipid metabolism.[6]

Biological Activities and Research Applications

The potent and selective nature of GW4064 makes it an invaluable tool for investigating the physiological and pathophysiological roles of FXR. Its application spans various areas of biomedical research:

-

Metabolic Diseases: GW4064 has been instrumental in elucidating the role of FXR in metabolic regulation. Studies in animal models have shown that FXR activation by GW4064 can influence body weight, glucose tolerance, and lipid profiles.[9] For instance, in high-fat diet-fed mice, GW4064 treatment has been shown to repress diet-induced hepatic steatosis by reducing triglyceride and free fatty acid levels in the liver.[6]

-

Liver Diseases: Given the high expression of FXR in the liver, GW4064 is widely used to study its role in liver health and disease. It has been investigated for its potential to protect the liver from inflammation and apoptosis.[4] In models of cholestasis, GW4064 treatment has been demonstrated to reduce markers of liver damage.[6]

-

Inflammation and Immunity: Emerging evidence suggests a role for FXR in modulating inflammatory responses. GW4064 has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[6] This highlights its potential for investigating inflammatory conditions beyond the liver.

-

Cancer Research: The role of FXR in cancer is complex and context-dependent. GW4064 serves as a critical tool to dissect the impact of FXR activation on different cancer types.

While GW4064 is a powerful research compound, its limited solubility, potential toxicity of its stilbene pharmacophore, and instability in UV light make it unsuitable as a direct drug candidate.[7] Nevertheless, it remains an essential tool for target validation and for understanding the broader physiological functions of FXR.[7]

Experimental Protocols

The following are generalized protocols for the use of GW4064 in common research applications. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assays

-

Stock Solution Preparation:

-

Cell Treatment:

-

Culture cells to the desired confluency in appropriate growth medium.

-

On the day of the experiment, prepare working solutions of GW4064 by diluting the DMSO stock solution in cell culture medium to the final desired concentrations (e.g., 1-10 µM).[6]

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

-

Replace the existing cell culture medium with the medium containing GW4064 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis (e.g., gene expression analysis, western blotting, or functional assays).[6]

-

In Vivo Animal Studies (Mouse Model)

-

Compound Formulation:

-

The formulation of GW4064 for in vivo administration will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).

-

A common method for oral administration involves suspending GW4064 in a vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Ensure the compound is uniformly suspended before each administration.

-

-

Animal Dosing:

-

House animals in accordance with institutional guidelines and allow for an acclimatization period.

-

Administer GW4064 or vehicle control to the animals at the desired dose (e.g., 30 mg/kg body weight) and frequency.[6] The exact dosing regimen should be determined based on the specific research question and animal model.

-

Monitor the animals regularly for any signs of toxicity or changes in behavior.

-

-

Sample Collection and Analysis:

-

At the end of the study period, collect tissues and/or blood for downstream analysis (e.g., histology, gene expression analysis, measurement of serum biomarkers).

-

The following diagram outlines a general workflow for an in vivo study using GW4064.

Caption: General experimental workflow for in vivo studies with GW4064.

Hazards and Safety Precautions

As with any chemical compound, proper handling and safety precautions are paramount when working with GW4064. This material should be considered hazardous until further information becomes available.[5]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Chronic Aquatic Toxicity (Category 4): May cause long-lasting harmful effects to aquatic life.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.[4]

-

Respiratory Protection: Dust mask (e.g., N95) or use in a chemical fume hood.[1][4]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[1]

Handling and Storage:

-

Avoid ingestion, inhalation, and contact with eyes and skin.[1][5]

-

Wash hands thoroughly after handling.[5]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

Store desiccated at the recommended temperature (2-8°C or -20°C).[4]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[1]

-

In case of skin contact: Wash off with soap and plenty of water.[1]

-

If inhaled: Move the person into fresh air.[1]

-

If swallowed: Rinse mouth with water.[4]

-

In all cases of exposure, seek medical attention.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][5]

Conclusion

GW4064 stands as a cornerstone research tool for interrogating the complex biology of the Farnesoid X Receptor. Its potency and selectivity have enabled significant advancements in our understanding of metabolic diseases, liver pathophysiology, and inflammatory processes. While not a direct therapeutic candidate itself, the insights gained from studies utilizing GW4064 are invaluable for the development of next-generation FXR-targeted therapies. By adhering to rigorous experimental design and appropriate safety protocols, researchers can continue to leverage this powerful compound to unravel the intricacies of FXR signaling and pave the way for novel therapeutic interventions.

References

- J&K Scientific LLC. (n.d.). This compound | 191419-07-5.

- CAS Common Chemistry. (n.d.). Fluorescein.

- Shanghai FChemicals Technology Co.,Ltd. (n.d.). Product List.

- J&K Scientific. (n.d.). 6-Chloro-2-fluoropyridine-3-boronic acid | 1256345-66-0.

- ENAO Chemical. (n.d.). This compound CAS NO.191419-07-5.

- Watanabe, M., Horai, Y., Houten, S. M., et al. (2011). Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure. Journal of Biological Chemistry, 286(30), 26913–26920.

- IndiaMART. (n.d.). 2 3 Dichloro 4 Methyl Pyridine.

- Chemical-Suppliers. (n.d.). Your Inquiry on 2,3-Dichloro-4-methyl-pyridine.

- Chemsrc. (n.d.). CAS#:87459-27-6.

- PubMed. (n.d.). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs.

- PubMed. (n.d.). Synthesis and biological activity of anthrapyrazoles derivatives as potential antitumor agents.

- PubMed. (n.d.). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives.

- PubMed. (n.d.). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules.

- ResearchGate. (2025). Acylhydrazone Derivatives: An Overview of Biological Activities.

- Global Information, Inc. (n.d.). Acrivastine (CAS 87848-99-5) Global Market 2019-2024, Forecast to 2029.

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ≥97% (HPLC), farnesoid X receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. 191419-07-5 | CAS DataBase [m.chemicalbook.com]

- 9. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 2,3-Dichloro-4-methylpyridine: Synthesis, Pharmaceutical Applications, and Analytical Characterization

This technical guide provides an in-depth exploration of 2,3-dichloro-4-methylpyridine, a pivotal intermediate in the synthesis of a range of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, reaction mechanisms, and role in the creation of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, also known as 2,3-dichloro-4-picoline, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chlorine atoms at the 2 and 3 positions and a methyl group at the 4 position, provides a versatile scaffold for the synthesis of more complex molecules.[1] The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it an invaluable building block in the development of novel therapeutic agents.[1]

This guide will delve into the critical aspects of this compound, from its fundamental chemical properties to its practical applications in the synthesis of commercially significant pharmaceuticals. We will explore various synthetic routes, detailing the underlying mechanisms and process considerations that are crucial for both laboratory-scale research and industrial production.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Off-white crystal | [1] |

| CAS Number | 191419-07-5 | [1][2] |

| Purity | ≥ 99% (GC) | [1] |

| Melting Point | 2.4 °C (36.3 °F) | |

| Boiling Point | 145 °C (293 °F) | |

| Density | 0.957 g/mL at 25 °C (77 °F) |

Safety and Handling:

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation, as well as respiratory irritation. Therefore, stringent safety protocols must be followed when handling this compound.

Key safety precautions include:

-

Working in a well-ventilated area, preferably under a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection.

-

Keeping the compound away from heat, sparks, open flames, and other ignition sources.[3]

-

Grounding/bonding the container and receiving equipment to prevent static discharge.

-

Using only non-sparking tools.

-

Ensuring containers are tightly closed and stored in a dry, well-ventilated place.

In case of accidental exposure, it is crucial to seek immediate medical attention.[4]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through various routes. A common and effective method involves a multi-step process starting from more readily available pyridine derivatives. One such pathway is the diazotization of a 3-aminopyridine derivative followed by a copper-catalyzed chlorination, a variation of the Sandmeyer reaction.[5]

A key precursor in some synthetic strategies is 3-amino-2-chloro-4-methylpyridine. The synthesis of this intermediate often begins with the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, though this can lead to issues with regioselectivity.[6] More controlled syntheses have been developed to overcome these challenges.[6][7]

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis from 3-Aminopyridine

This protocol is a conceptual representation based on established chemical principles.

-

Chlorination: 3-aminopyridine is dissolved in a suitable solvent and treated with a chlorinating agent to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-aminopyridine.

-

Diazotization: The resulting 2-chloro-3-aminopyridine is then subjected to diazotization using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form a diazonium salt intermediate.

-

Sandmeyer-type Reaction: A copper(I) chloride catalyst is introduced to the reaction mixture. The diazonium group is replaced by a chlorine atom, yielding the final product, this compound.[5]

-

Purification: The crude product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity.

Pharmaceutical Applications: A Gateway to Key APIs

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique structure allows for the strategic introduction of other functional groups, leading to the creation of complex molecules with specific biological activities.

4.1. Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6][8] A crucial intermediate in the synthesis of nevirapine is 3-amino-2-chloro-4-methylpyridine, which can be derived from this compound or synthesized through alternative routes.[6][9]

Caption: Role of this compound in Nevirapine synthesis.

4.2. Potential Intermediate for Telmisartan

Telmisartan is an angiotensin II receptor antagonist used to treat high blood pressure.[10][11][12] While various synthetic routes for telmisartan exist, the core structure often involves a biphenyl moiety.[10][11] Pyridine-containing intermediates can be utilized in the construction of the benzimidazole portion of the molecule. Although not the most direct precursor, the reactivity of this compound makes it a candidate for modification and incorporation into the synthesis of telmisartan or its analogues.

4.3. Precursor for Ulipristal Acetate Synthesis

Ulipristal acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[13] The synthesis of this complex steroidal molecule involves multiple steps, and pyridine-based reagents are often employed as catalysts or ligands in various transformations.[14][15] While not a direct building block, derivatives of this compound could potentially be used to create specific reagents or catalysts needed in the multi-step synthesis of ulipristal acetate.[16][17]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive quality control.

| Analytical Technique | Purpose | Key Parameters |

| Gas Chromatography (GC) | To determine purity and identify volatile impurities. | Column: Capillary column (e.g., Stabilwax-DB). Detector: Flame Ionization Detector (FID). Temperature Program: Initial hold at 100°C, ramp to 250°C.[18] |

| High-Performance Liquid Chromatography (HPLC) | To quantify the main component and non-volatile impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile and phosphate buffer gradient. Detector: UV at 254 nm.[18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and for quantitative analysis (qNMR). | Spectrometer: 400 MHz or higher. Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[18] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern for structural confirmation. | Coupled with GC or HPLC for GC-MS or LC-MS analysis. |

Experimental Protocol: Purity Determination by GC-FID

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane.[18]

-

Injection: Inject 1 µL of the sample solution into the GC using a split injection mode.[18]

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Detection: As each component elutes from the column, it is detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of the analyte.

-

Data Analysis: The resulting chromatogram is analyzed to determine the area of each peak. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile intermediate in the pharmaceutical industry. Its unique chemical architecture provides a robust platform for the synthesis of a diverse range of APIs. The continued development of more efficient and sustainable synthetic routes for this key intermediate will be crucial in supporting the discovery and production of new and improved medicines. As medicinal chemistry continues to evolve, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in the drug development landscape.

References

- Cheng, X., Li, X., Duan, Y., Yu, Y., Hai, L., & Wu, Y. (2014).

- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.

- Scite.ai. (n.d.). A simple and convenient synthetic route to Ulipristal acetate.

- IndiaMART. (n.d.). 2 3 Dichloro 4 Methyl Pyridine.

- ResearchGate. (2014). A new and efficient method for the synthesis of Ulipristal acetate.

- TradeIndia. (n.d.). Pyridine series intermediates.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.

- Beilstein Journals. (2010). Efficient and improved synthesis of Telmisartan.

- Google Patents. (n.d.). EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof.

- PubMed Central. (2010). Efficient and improved synthesis of Telmisartan.

- Google Patents. (n.d.). CN103601785A - Novel synthesis method of Ulipristal acetate.

- RJPBCS. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- ResearchGate. (2010). (PDF) Efficient and improved synthesis of Telmisartan.

- Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 11. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. A new and efficient method for the synthesis of Ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof - Google Patents [patents.google.com]

- 17. CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of chlorinated pyridine derivatives

<Senior Application Scientist

Executive Summary

Chlorinated pyridine derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2][3][4] Their biological activity and pharmacokinetic profiles are intrinsically linked to their physicochemical properties. The strategic placement of chlorine atoms on the pyridine ring profoundly influences key parameters such as basicity (pKa), lipophilicity (logP), solubility, and melting/boiling points.[5][6] A comprehensive understanding of these properties is therefore not merely academic; it is a critical prerequisite for rational drug design, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed exploration of these core physicochemical properties, offering both theoretical insights and practical, field-proven experimental methodologies for their accurate determination.

The Influence of Chlorination on the Physicochemical Landscape of Pyridine

The introduction of one or more chlorine atoms onto the pyridine ring induces significant electronic and steric perturbations, thereby altering its fundamental properties. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect, which generally decreases the electron density of the aromatic ring.[5] This has a direct impact on the basicity of the pyridine nitrogen. Concurrently, the addition of a bulky chlorine atom increases the molecule's surface area and van der Waals interactions, which in turn affects its lipophilicity, solubility, and crystal lattice packing.

Basicity (pKa): A Tale of Inductive Effects

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a crucial determinant of a molecule's behavior in physiological environments. The electron-withdrawing nature of chlorine significantly reduces the basicity of the pyridine nitrogen. For instance, the pKa of pyridine is approximately 5.23, while that of 2-chloropyridine is 0.49, and 3-chloropyridine is 2.84.[7][8][9] This dramatic decrease is primarily attributed to the inductive effect of the chlorine atom, which destabilizes the positive charge on the protonated nitrogen. The position of the chlorine atom also plays a role, with ortho-substitution having a more pronounced effect than meta- or para-substitution.

Diagram: Influence of Chlorination on Pyridine pKa

Caption: The electron-withdrawing effect of chlorine lowers the pKa of pyridine.

Lipophilicity (logP): Balancing Polarity and Size

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME profile. The addition of a chlorine atom generally increases the lipophilicity of a pyridine derivative. This is because the nonpolar chlorine atom increases the overall nonpolar surface area of the molecule, favoring its partitioning into the lipid phase. For example, the logP of pyridine is 0.65, while 2-chloropyridine has a logP of approximately 1.22.[7][9]

Table 1: Physicochemical Properties of Selected Chlorinated Pyridines

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| Pyridine | C₅H₅N | -41.6 | 115.2 | 5.23[9] | 0.65[9] |

| 2-Chloropyridine | C₅H₄ClN | - | 170 | 0.49[7] | 1.22[7] |

| 3-Chloropyridine | C₅H₄ClN | - | 151 | 2.84[8] | 1.33[8] |

| 4-Chloropyridine | C₅H₄ClN | -43.5 | 151 | 3.84[10] | 1.28[10] |

| 2,3-Dichloropyridine | C₅H₃Cl₂N | 64 - 71[11][12] | 192 - 203.5[11][12] | - | - |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | -1 | 189 - 190[13] | - | - |

| 2,5-Dichloropyridine | C₅H₃Cl₂N | 59 - 62 | - | - | - |

| 3,5-Dichloropyridine | C₅H₃Cl₂N | 64 - 67[14] | 178 - 179[14] | - | - |

Note: Data is compiled from various sources and may exhibit slight variations.

Experimental Determination Protocols

Accurate and reproducible determination of physicochemical properties is paramount. The following sections detail robust, step-by-step methodologies for key experiments.

Determination of pKa by UV-Spectrophotometry

This method relies on the principle that the UV-visible absorption spectrum of an ionizable compound changes with the extent of its ionization.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the compound.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the chlorinated pyridine derivative in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final concentration that gives a measurable absorbance (typically in the range of 0.5-1.5).

-

Spectrophotometric Measurement: Record the UV-visible absorption spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated species.[15]

Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating logP values.[16][17][18][19] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

-

System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compounds.

-

Sample Analysis: Inject the standard compounds and the chlorinated pyridine derivatives into the HPLC system and record their retention times.

-

Calculation: Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Correlation: Plot the log(k') of the standard compounds against their known logP values to generate a calibration curve.

-

logP Determination: Determine the logP of the chlorinated pyridine derivatives by interpolating their log(k') values on the calibration curve.[17]

Diagram: Experimental Workflow for logP Determination by RP-HPLC

Caption: A streamlined workflow for determining logP using RP-HPLC.

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound, which is a critical parameter for oral absorption and formulation development.[20][21][22][23][24]

Protocol:

-

Sample Preparation: Accurately weigh an excess of the solid chlorinated pyridine derivative into a vial.[20]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[20]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[21][23]

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Melting and Boiling Point Determination

Melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different temperatures.

Melting Point Protocol:

-

Sample Preparation: Place a small amount of the finely powdered solid into a capillary tube.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[11]

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.[11][14] A sharp melting range is indicative of a pure compound.[11]

Boiling Point Protocol (Micro Method):

-

Sample Preparation: Place a small amount of the liquid in a small test tube.

-

Capillary Inversion: Invert a sealed-end capillary tube and place it in the test tube with the open end submerged in the liquid.[11]

-

Heating: Heat the test tube in a suitable heating bath.

-

Observation: A stream of bubbles will emerge from the capillary as the boiling point is approached.

-

Temperature Recording: Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This is the boiling point.[11]

Conclusion

The physicochemical properties of chlorinated pyridine derivatives are of paramount importance in the field of drug discovery and development. The strategic application of chlorine substitution allows for the fine-tuning of a molecule's pKa, logP, and solubility, thereby optimizing its pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these critical parameters, empowering researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Pyridine: the scaffolds with significant clinical diversity.

- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021).

- In-vitro Thermodynamic Solubility. (2022). Protocols.io.

- Physical properties of 2,3-Dichloropyridine (melting point, boiling point). Benchchem.

- 2,3-Dichloropyridine(2402-77-9). ChemicalBook.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). MDPI.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (2017).

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1990). PubMed.

- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine deriv

- assessment of reverse - phase. ECETOC.

- Determination of the pKa values of some pyridine derivatives by computational methods. (2019).

- ADME Solubility Assay. BioDuro.

- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Determination of the pKa values of some pyridine derivatives by computational methods. (2018).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Understanding Pyridine Aldehyde Intermediates in Drug Discovery. (2023). NINGBO INNO PHARMCHEM CO.,LTD..

- 26452-80-2 2,4-Dichloropyridine C5H3Cl2N, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Thermodynamic Solubility Assay. Evotec.

- Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.

- 2-Chloropyridine | CAS#:109-09-1. Chemsrc.

- 2-Chloropyridine.

- Automated assays for thermodynamic (equilibrium) solubility determination. (2018).

- 2,5-Dichloropyridine 98 16110-09-1. Sigma-Aldrich.

- 3-Chloropyridine. PubChem.

- An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. Benchchem.

- Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in W

- 2-Chloropyridine. PubChem.

- 4-Chloropyridine. PubChem.

- The Chromenopyridine Scaffold: A Privileged Pl

- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF. (2018).

- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019).

- Thermochemical parameters of chlorinated compounds of pyridine. (2014). Murdoch University.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Pyridine pK a (THF) changes caused by substituent effects. | Download Table.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). RSC Publishing.

- Effect of atomic Charge on pka 's of Substituted pyridines. (2010).

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). MDPI.

- Amines. NCERT.

- Pyridine. Wikipedia.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PubMed Central.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 3. ijnrd.org [ijnrd.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,3-Dichloropyridine(2402-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ecetoc.org [ecetoc.org]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. enamine.net [enamine.net]

- 23. evotec.com [evotec.com]

- 24. researchgate.net [researchgate.net]

Free-radical chlorination pathways for methylpyridines

An In-Depth Technical Guide to the Free-Radical Chlorination of Methylpyridines